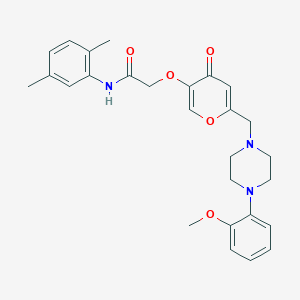

N-(2,5-dimethylphenyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-19-8-9-20(2)22(14-19)28-27(32)18-35-26-17-34-21(15-24(26)31)16-29-10-12-30(13-11-29)23-6-4-5-7-25(23)33-3/h4-9,14-15,17H,10-13,16,18H2,1-3H3,(H,28,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQOUUQLOCQUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure includes a piperazine moiety, which is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yloxyacetamide. Its molecular formula is , with a molecular weight of approximately 477.561 g/mol. The structure features a pyran ring and a piperazine derivative, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and psychotropic effects.

- Enzyme Inhibition : The oxopyran moiety may play a role in inhibiting certain enzymes linked to inflammatory processes or cancer progression.

- Cellular Uptake : The lipophilic nature of the compound may facilitate its penetration through cellular membranes, enhancing its bioavailability and efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 27.6 | Induces apoptosis |

| Compound B | A549 (Lung) | 29.3 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 15.0 | Inhibition of DNA synthesis |

These findings suggest that the compound may inhibit tumor growth by triggering apoptotic pathways or disrupting cell cycle progression.

Antidepressant and Anxiolytic Effects

The piperazine structure is known for its antidepressant properties. Research indicates that derivatives can modulate serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety.

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various pyran derivatives, including those with piperazine substitutions. The results demonstrated that these compounds significantly inhibited tumor growth in vitro and in vivo models.

- Neuropharmacological Evaluation : In a clinical trial assessing the effects of piperazine derivatives on mood disorders, participants receiving treatment showed marked improvements in depressive symptoms compared to the control group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Sources

lists three compounds (m, n, o) with structural similarities to the target molecule:

- Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

- Compound n: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

- Compound o: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

Key Structural Differences :

The target compound’s pyran core and piperazine moiety contrast with the hexan backbone and pyrimidinone groups in compounds m/n/o. The 2,5- versus 2,6-dimethyl substitution on the phenyl ring may influence steric interactions and binding affinity.

Hypothesized Pharmacological Implications

- Piperazine Group: The piperazine-methyl group in the target compound could enhance solubility and receptor interaction compared to the pyrimidinone groups in compounds m/n/o, which may confer rigidity and hydrogen-bonding capacity .

- Aromatic Substitution: The 2,5-dimethylphenyl group (target) versus 2,6-dimethylphenoxy (m/n/o) may alter metabolic stability; ortho-substituted methoxy groups are often associated with cytochrome P450-mediated oxidation.

Physicochemical Properties

| Property | Target Compound | Compounds m/n/o (Inferred) |

|---|---|---|

| Molecular Weight | ~500 g/mol (estimated) | ~700–750 g/mol |

| LogP | ~3.5 (predicted) | Higher (due to bulky hexan/phenyl groups) |

| Solubility | Moderate (piperazine enhances) | Lower (hydrophobic hexan backbone) |

The piperazine moiety likely improves aqueous solubility, whereas compounds m/n/o may exhibit lower solubility due to extended hydrophobic regions.

Research Findings and Methodological Considerations

- Stereochemical Complexity : Compounds m/n/o emphasize defined stereocenters, which are critical for biological activity; the target compound’s stereochemistry remains uncharacterized in the evidence .

- Synthetic Challenges : The pyran-4-one core in the target compound may pose stability issues during synthesis compared to the hexan-based analogues.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis requires multi-step reactions with strict control of temperature, solvent choice (e.g., dimethylformamide or ethanol), and reaction time to avoid side products. Key steps include coupling the piperazine moiety to the pyran ring and introducing the 2,5-dimethylphenyl acetamide group. Catalysts like sodium hydride or potassium carbonate are often used to promote efficiency. Post-synthesis purification via column chromatography and recrystallization ensures high purity. Characterization via NMR and MS is critical for validation .

Q. Which spectroscopic techniques confirm structural integrity, and what features do they highlight?

- 1H/13C NMR : Identifies aromatic protons (2,5-dimethylphenyl), methoxy groups, and piperazine methylene signals. The pyran ring’s 4-oxo group shows distinct carbonyl peaks.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially the cleavage of the acetamide bond.

- IR Spectroscopy : Detects carbonyl (C=O) stretches from the pyran and acetamide groups .

Q. What initial biological assays are suitable for evaluating therapeutic potential?

Begin with in vitro assays :

- Enzyme inhibition : Test against kinases or receptors (e.g., serotonin receptors due to the piperazine moiety).

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity.

- Receptor binding assays : Radioligand displacement studies to quantify affinity for targets like GPCRs .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, reagent stoichiometry). For example, a central composite design can identify optimal conditions for introducing the piperazine group. Statistical tools like ANOVA determine significant factors, while flow chemistry (e.g., continuous-flow reactors) enhances reproducibility .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from differences in:

- Assay conditions (e.g., cell line specificity, incubation time).

- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results.

- Structural analogs : Compare activity of derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophores .

Q. What computational methods predict target interactions and guide structural optimization?

- Molecular docking : Simulate binding to receptors (e.g., dopamine D2 receptor) using software like AutoDock Vina.

- Molecular Dynamics (MD) : Assess binding stability over time.

- QSAR modeling : Corlate substituent electronic properties (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .

Q. How to address challenges in NMR data interpretation for this compound?

Overlapping signals (e.g., aromatic protons in the 2,5-dimethylphenyl group) can be resolved using 2D NMR techniques :

- HSQC : Assigns proton-carbon correlations for crowded regions.

- NOESY : Identifies spatial proximity between piperazine and pyran moieties. Use deuterated solvents (e.g., DMSO-d6) to suppress solvent peaks .

Q. Which functional groups are most reactive, and how can they be leveraged for derivatization?

- Piperazine nitrogen : Susceptible to alkylation or acylation for enhancing solubility.

- Pyran 4-oxo group : Acts as an electrophile for nucleophilic substitutions.

- Acetamide carbonyl : Participates in hydrogen bonding, influencing bioavailability. Modify these groups to improve metabolic stability .

Q. What strategies improve pharmacokinetic properties of analogs?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to the phenyl ring for better aqueous solubility.

- Prodrug design : Mask the acetamide group with ester linkages for enhanced absorption.

- In silico ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration and cytochrome P450 interactions .

Q. What mechanistic studies elucidate the compound’s mode of action?

- Enzyme kinetics : Determine IC50 and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- siRNA knockdown : Identify downstream pathways affected by the compound in cellular models.

- Metabolomics : Profile changes in metabolite levels (e.g., ATP, NAD+) to infer biological impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.